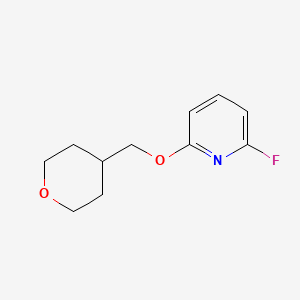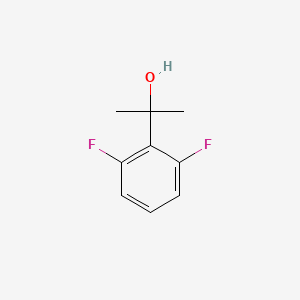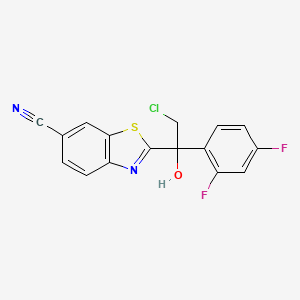
5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide
概要
説明
5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a methyl group, a phenylmethoxy group, and a pyridinyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Methyl Group: The methyl group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Attachment of the Phenylmethoxy Group: The phenylmethoxy group is introduced through an etherification reaction, typically using phenol and a suitable alkylating agent.
Incorporation of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
化学反応の分析
Types of Reactions
5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace existing substituents on the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including basic or acidic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-methyl-5-phenylmethoxy-N-pyridin-3-ylbenzamide
- 5-methyl-2-phenylmethoxy-N-pyridin-4-ylbenzamide
- 5-methyl-2-phenylmethoxy-N-pyridin-2-ylbenzamide
Uniqueness
5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C20H18N2O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
5-methyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H18N2O2/c1-15-9-10-19(24-14-16-6-3-2-4-7-16)18(12-15)20(23)22-17-8-5-11-21-13-17/h2-13H,14H2,1H3,(H,22,23) |
InChIキー |
XNMNYWJQAAXJTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5,6-dichloroThiazolo[4,5-b]pyrazine](/img/structure/B8580439.png)

![2-(2-Methyl-3-{[(oxan-2-yl)oxy]methyl}phenyl)pyrazine](/img/structure/B8580461.png)

